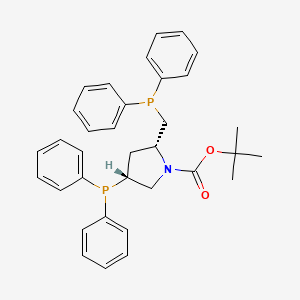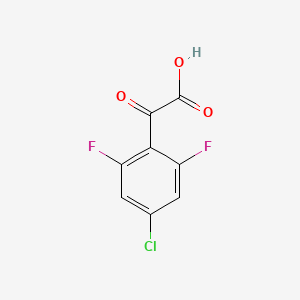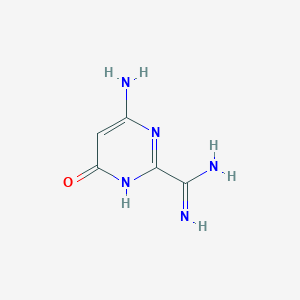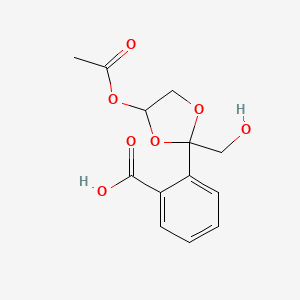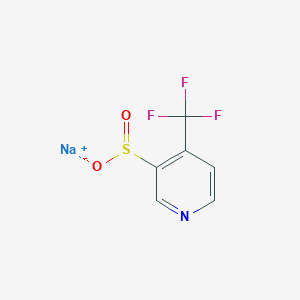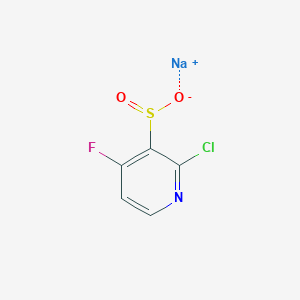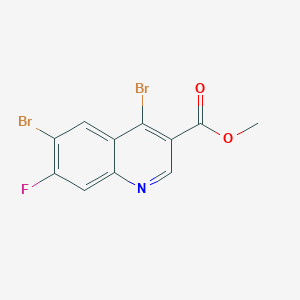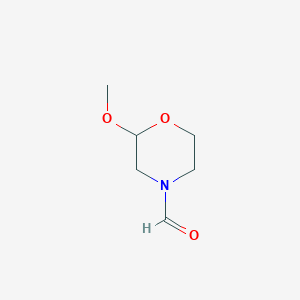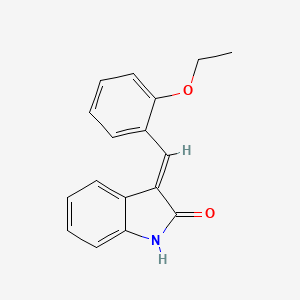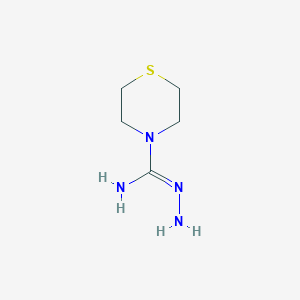
(3-Bromo-5-fluoro-4-nitrophenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-5-fluoro-4-nitrophenyl)methanamine is an aromatic amine compound characterized by the presence of bromine, fluorine, and nitro functional groups on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-fluoro-4-nitrophenyl)methanamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 3-bromo-5-fluorotoluene to introduce the nitro group, followed by the conversion of the methyl group to a methanamine group through a series of reactions including oxidation and reductive amination.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-5-fluoro-4-nitrophenyl)methanamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Reduction: Products include (3-Bromo-5-fluoro-4-aminophenyl)methanamine.
Oxidation: Products include imines and nitriles.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-5-fluoro-4-nitrophenyl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of (3-Bromo-5-fluoro-4-nitrophenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like nitro and fluoro can influence its reactivity and binding affinity to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Bromo-4-methyl-5-nitrophenyl)methanamine
- (3-Bromo-4-nitrophenyl)methanamine hydrochloride
- 5-Bromo-4-fluoro-2-methylaniline
Uniqueness
(3-Bromo-5-fluoro-4-nitrophenyl)methanamine is unique due to the specific combination of bromine, fluorine, and nitro groups on the benzene ring, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C7H6BrFN2O2 |
|---|---|
Molekulargewicht |
249.04 g/mol |
IUPAC-Name |
(3-bromo-5-fluoro-4-nitrophenyl)methanamine |
InChI |
InChI=1S/C7H6BrFN2O2/c8-5-1-4(3-10)2-6(9)7(5)11(12)13/h1-2H,3,10H2 |
InChI-Schlüssel |
GHEJVKDCAUEVQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




